molecular formula C18H18F3N3O5 B12185714 Ethyl 4-{[4-hydroxy-8-(trifluoromethoxy)quinolin-3-yl]carbonyl}piperazine-1-carboxylate

Ethyl 4-{[4-hydroxy-8-(trifluoromethoxy)quinolin-3-yl]carbonyl}piperazine-1-carboxylate

Cat. No.: B12185714
M. Wt: 413.3 g/mol
InChI Key: NAKFWFLOBNDAMC-UHFFFAOYSA-N
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Description

Ethyl 4-{[4-hydroxy-8-(trifluoromethoxy)quinolin-3-yl]carbonyl}piperazine-1-carboxylate is a complex organic compound with significant potential in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[4-hydroxy-8-(trifluoromethoxy)quinolin-3-yl]carbonyl}piperazine-1-carboxylate typically involves multiple stepsThe final step involves the coupling of the quinoline derivative with piperazine-1-carboxylate under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to facilitate the efficient synthesis of the compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[4-hydroxy-8-(trifluoromethoxy)quinolin-3-yl]carbonyl}piperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products

Scientific Research Applications

Ethyl 4-{[4-hydroxy-8-(trifluoromethoxy)quinolin-3-yl]carbonyl}piperazine-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-{[4-hydroxy-8-(trifluoromethoxy)quinolin-3-yl]carbonyl}piperazine-1-carboxylate involves its interaction with specific molecular targets. The quinoline core can interact with various enzymes and receptors, modulating their activity. The trifluoromethoxy group enhances the compound’s binding affinity and specificity, making it a potent modulator of biological pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C18H18F3N3O5

Molecular Weight

413.3 g/mol

IUPAC Name

ethyl 4-[4-oxo-8-(trifluoromethoxy)-1H-quinoline-3-carbonyl]piperazine-1-carboxylate

InChI

InChI=1S/C18H18F3N3O5/c1-2-28-17(27)24-8-6-23(7-9-24)16(26)12-10-22-14-11(15(12)25)4-3-5-13(14)29-18(19,20)21/h3-5,10H,2,6-9H2,1H3,(H,22,25)

InChI Key

NAKFWFLOBNDAMC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CNC3=C(C2=O)C=CC=C3OC(F)(F)F

Origin of Product

United States

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